molecular formula C9H15N3O2 B13287181 1,3-dimethyl-5-(propylamino)-1H-pyrazole-4-carboxylic acid

1,3-dimethyl-5-(propylamino)-1H-pyrazole-4-carboxylic acid

Cat. No.: B13287181
M. Wt: 197.23 g/mol
InChI Key: PTFKDLMXKVHHRY-UHFFFAOYSA-N
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Description

1,3-dimethyl-5-(propylamino)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-5-(propylamino)-1H-pyrazole-4-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid with propylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-5-(propylamino)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the propylamino group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or alkoxides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized pyrazole derivatives with additional functional groups.

    Reduction: Reduced pyrazole derivatives with altered electronic properties.

    Substitution: Substituted pyrazole derivatives with different functional groups replacing the propylamino group.

Scientific Research Applications

1,3-dimethyl-5-(propylamino)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antipyretic properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds

    Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties. Pyrazole derivatives are studied for their applications in organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-5-(propylamino)-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes or receptors. The presence of the pyrazole ring allows for hydrogen bonding and π-π interactions with biological macromolecules, influencing their activity. The propylamino group can enhance the compound’s binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

1,3-dimethyl-5-(propylamino)-1H-pyrazole-4-carboxylic acid can be compared with other pyrazole derivatives:

    1,3-dimethyl-1H-pyrazole-4-carboxylic acid: Lacks the propylamino group, resulting in different reactivity and biological activity.

    5-amino-1H-pyrazole-4-carboxylic acid: Contains an amino group instead of a propylamino group, leading to variations in its chemical and biological properties.

    1,3-dimethyl-5-(methylamino)-1H-pyrazole-4-carboxylic acid: The presence of a methylamino group instead of a propylamino group affects its steric and electronic characteristics.

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

1,3-dimethyl-5-(propylamino)pyrazole-4-carboxylic acid

InChI

InChI=1S/C9H15N3O2/c1-4-5-10-8-7(9(13)14)6(2)11-12(8)3/h10H,4-5H2,1-3H3,(H,13,14)

InChI Key

PTFKDLMXKVHHRY-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=C(C(=NN1C)C)C(=O)O

Origin of Product

United States

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